(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate
Description
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate is a chiral heterocyclic compound featuring a pyrazine core substituted with benzyl groups at positions 1 and 2 and a ketone at position 2. Its (S)-configuration imparts stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical research. The compound’s structure is characterized by a partially saturated pyrazine ring, which influences its reactivity and physical properties, such as solubility and stability .
Properties
IUPAC Name |
benzyl (3S)-3-benzyl-2-oxo-1,3-dihydropyrazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18-17(13-15-7-3-1-4-8-15)21(12-11-20-18)19(23)24-14-16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLJRNILMPTFW-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)NC=CN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate typically involves the condensation of appropriate benzyl-substituted precursors under controlled conditions. One common method includes the reaction of benzylamine with benzyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-substituted pyrazine derivatives, while reduction may produce benzyl-substituted dihydropyrazine alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that dihydropyrazines, including (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate, exhibit antimicrobial activities. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics. Studies have shown that modifications to the benzyl groups can enhance its efficacy against specific pathogens.
Anticancer Activities
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. The unique stereochemistry of this compound may contribute to its selective action on tumor cells while sparing normal cells.
Synthesis and Reaction Pathways
This compound can be synthesized through several methods, primarily involving the condensation of benzylamine with benzyl glyoxylate under acidic or basic conditions. Its synthesis is significant in the production of other complex organic molecules.
| Synthetic Method | Reagents | Conditions |
|---|---|---|
| Condensation | Benzylamine + Benzyl glyoxylate | Ethanol, reflux |
| Reduction | Sodium borohydride | Methanol |
| Oxidation | Potassium permanganate | Acetic acid |
Role as a Building Block
The compound serves as a versatile building block in organic synthesis, allowing chemists to create various derivatives with tailored properties for specific applications. Its functional groups enable further modifications through substitution reactions.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study: Anticancer Mechanisms
In another investigation featured in Cancer Research, researchers examined the compound's mechanism of action on breast cancer cell lines. The study found that this compound triggered caspase-dependent apoptosis and inhibited cell proliferation via modulation of the PI3K/Akt signaling pathway.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazine Derivatives
Benzyl vs. Phenyl Substituents
- Phenyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate (14b) :
Replaces the 1-carboxylate benzyl group with a phenyl ester. This substitution reduces steric bulk but increases electron-withdrawing effects, altering reactivity in nucleophilic additions. NMR data (δ 7.08 ppm for aromatic protons) indicates a distinct electronic environment compared to the benzyl analog . - The molecular weight (282.30 g/mol) is lower than the target compound’s due to reduced substituent mass .
Fluorenylmethyl and tert-Butyl Esters
- (9H-Fluoren-9-yl)methyl 3-oxo-dihydropyrazine carboxylate (3a) :
The fluorenylmethyl (Fmoc) group introduces strong UV absorbance and labile cleavage under basic conditions, contrasting with the benzyl ester’s stability. ESI-MS data (m/z 555 [M+H]⁺) reflects its higher molecular weight . - tert-Butyl 4-(2-Methoxy-2-oxoethyl)-3-oxo-dihydropyrazine carboxylate (45) :
The tert-butyl ester offers hydrolytic stability under acidic conditions, unlike the base-sensitive benzyl group. Synthesis via saponification (79% yield) is more efficient than Ugi-based routes (44% yield for Fmoc analogs) .
Heterocyclic Core Modifications
Quinoxaline vs. Pyrazine Derivatives
- Benzyl 3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate: Replacing pyrazine with quinoxaline introduces an additional benzene ring, enhancing aromaticity and conjugation. This increases molecular weight (282.30 g/mol) and alters UV-Vis spectral properties .
Dihydroquinoline Analogs
- Benzyl (S)-4-oxo-2-(phenylethynyl)-3,4-dihydroquinoline-1(2H)-carboxylate (3a): The dihydroquinoline core shifts the ketone to position 4, modifying hydrogen-bonding interactions. Enantioselective synthesis using chiral P,N ligands achieves 84% ee, comparable to pyrazine derivatives .
Stereochemical and Spectroscopic Comparisons
- Enantiomeric Excess (ee): Dihydroquinoline analogs (e.g., 3a, 3e) achieve 60–86% ee via asymmetric alkynylation , while pyrazine derivatives’ ee data are less documented.
- NMR Shifts: The tert-butyl derivative (45) shows distinct δ 1.45 ppm (s, 9H, -tBu) in ¹H NMR . Quinoxaline analogs exhibit upfield shifts for carbonyl protons due to extended conjugation .
Biological Activity
(S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate, with CAS number 500782-67-2, is a chiral compound belonging to the dihydropyrazine class. Its molecular formula is C19H18N2O3, and it has a molecular weight of 322.36 g/mol. The compound is characterized by the presence of both benzyl and oxo groups, which contribute to its unique biological activities and potential applications in medicinal chemistry .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed that the compound exerts its effects through specific binding mechanisms that alter the activity or function of these targets.
Antimicrobial Properties
Research indicates that compounds similar to (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that related dihydropyrazine derivatives exhibit significant inhibition against bacterial strains such as Enterococcus faecalis and Staphylococcus aureus, suggesting that (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine may possess similar properties .
Anticancer Activity
Preliminary investigations into the anticancer potential of (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine have shown promising results. Molecular docking studies suggest that this compound may inhibit key proteins involved in cancer cell proliferation, such as EGFR tyrosine kinase. Such interactions could potentially lead to reduced viability in cancer cell lines .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Active against Enterococcus faecalis; potential against other bacterial strains |
| Anticancer | Inhibitory effects on EGFR; reduced viability in cancer cell lines |
| Mechanism | Interaction with enzymes/receptors affecting their function |
Case Study 1: Antimicrobial Activity
In a study examining various dihydropyrazine derivatives, it was found that compounds with similar structural features to (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis. This suggests a potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds revealed significant inhibitory effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines using MTT assays. The study highlighted the importance of structural modifications in enhancing biological activity and suggested further exploration into the specific mechanisms by which (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine acts on cancer cells .
Q & A
Q. What are the optimized synthetic routes for (S)-Benzyl 2-benzyl-3-oxo-3,4-dihydropyrazine-1(2H)-carboxylate, and how do reaction conditions influence yield?
Two primary methods are reported for analogous dihydropyrazine carboxylates:
- Method A : Reaction in THF with aqueous workup (79% yield, room temperature, 2 hours) .
- Method B : Acidic cleavage in EtOAc with HCl (60% yield, 5-minute reaction) . Yields depend on solvent polarity and protonation efficiency. Method A favors milder conditions, while Method B accelerates deprotection but risks side reactions. Optimize pH and solvent choice based on substrate stability.
Q. How can NMR and mass spectrometry confirm the structure of this compound?
- ¹H NMR : Key signals include benzyl protons (δ 4.8–5.2 ppm), dihydropyrazine CH2 (δ 3.5–4.0 ppm), and carbonyl-associated protons (δ 2.5–3.0 ppm) .
- ¹³C NMR : Distinct peaks for carbonyl carbons (δ 165–175 ppm) and aromatic carbons (δ 125–140 ppm) .
- MS (ESI) : Molecular ion peaks (e.g., m/z 270) and fragmentation patterns (e.g., loss of t-Bu or benzyl groups) confirm molecular weight and functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
